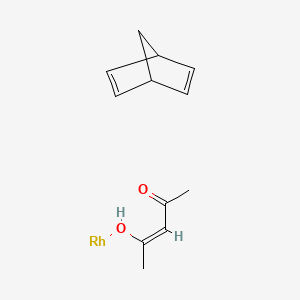

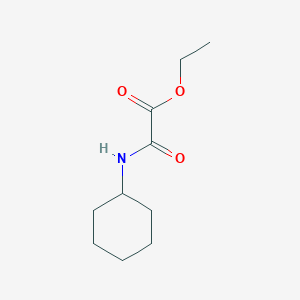

![molecular formula C17H12N2O3 B1352861 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid CAS No. 190437-68-4](/img/structure/B1352861.png)

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

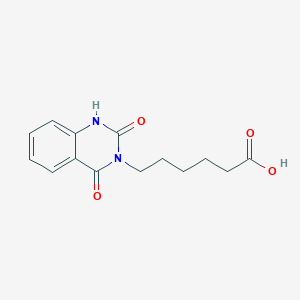

The molecular structure of 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid consists of a quinoline ring attached to a benzene ring via a carbonyl and amino group. The benzene ring also has a carboxylic acid group attached to it.Aplicaciones Científicas De Investigación

Material Chemistry and Molecular Properties

A study by Schmidt et al. (2019) presents a propeller-shaped mesomeric betaine derived from a cycloreaction involving 4-[(Quinolin-4-yl)ethynyl]benzoic acid. This compound exhibits unique resonance frequencies due to its hindered rotation, underlining its potential in exploring molecular electronics and photonics due to its charge distribution characteristic of cross-conjugated systems (Schmidt et al., 2019).

Biological Sensing and Fluorescence

Nolan et al. (2005) have developed fluorescein-based dyes derivatized with 8-aminoquinoline, including compounds structurally related to 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, for the sensitive and selective sensing of Zn(II) ions. These compounds, due to their high fluorescence enhancements upon Zn(II) binding, offer insights into the development of biological sensors (Nolan et al., 2005).

Antimicrobial and Antiproliferative Activities

Eweas et al. (2021) explored the synthesis and biological evaluation of 2-pyridylquinazoline derivatives, starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, demonstrating potential antimicrobial and antitumor activities. This underscores the therapeutic potential of compounds within the 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid framework (Eweas et al., 2021).

Chemical Synthesis and Drug Development

Further research into the structural modification and biological evaluation of quinoline derivatives, as demonstrated by Ballart et al. (2000), highlights the continuous interest in this chemical space for the development of new therapeutic agents, especially as anti-inflammatory and antimicrobial compounds (Ballart et al., 2000).

Mecanismo De Acción

While the exact mechanism of action for 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid is not known, benzoic acid, a related compound, is known to conjugate to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Propiedades

IUPAC Name |

4-(quinoline-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(18-13-8-5-12(6-9-13)17(21)22)15-10-7-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDKTBBBADIVCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392923 |

Source

|

| Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid | |

CAS RN |

190437-68-4 |

Source

|

| Record name | 4-[(Quinoline-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)